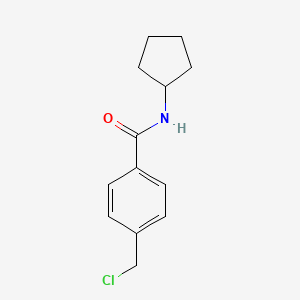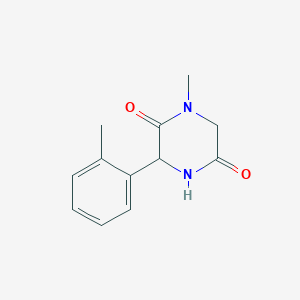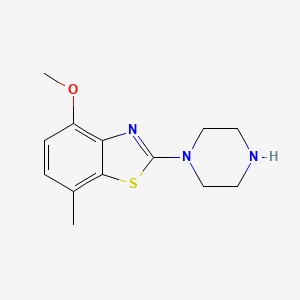
4-(chloromethyl)-N-cyclopentylbenzamide
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound with different reagents .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc. Computational chemistry methods can also be used to predict some of these properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Cascade Arylchloromethylation: A study by Pan et al. (2020) described a radical chloromethylation/arylation of N-allylbenzamide using CH2Cl2, leading to dichloromethylated dihydroisoquinolinones. This process involves functionalizations of sp3 C-H bonds and is significant for synthesizing complex molecules in medicinal chemistry.
Pharmaceutical Research
- Mitosis Inhibition: Research by Merlin et al. (1987) focused on a series of benzamides, including chloromethyl derivatives, that act as powerful inhibitors of mitosis in plant cells. This research is crucial for understanding cell division and developing new drugs for diseases like cancer.
Nanotechnology
- Synthesis of Nanoparticles for Forensic Science: A study by Huang et al. (2015) used 4-(Chloromethyl) phenyltrichlorosilane to modify silica spheres for latent fingerprint detection. This application in forensic science highlights the potential of chloromethyl derivatives in creating sensitive and selective materials for crime scene investigation.
Chemistry of Novel Compounds
- Cyclization Reactions in Organic Synthesis: Jithunsa et al. (2011) developed a regioselective intramolecular cyclization/halogenation reaction using chloromethyl derivatives. Such chemical reactions are vital for the synthesis of complex organic compounds.
Material Science
- Studies in Polymer Science: Gao et al. (2012) described the bonding of 4-(Chloromethyl) benzoic acid onto polystyrene chains. This research is significant for the development of new materials with specific properties, such as enhanced fluorescence emission.
Mecanismo De Acción
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for benzene derivatives .
Mode of Action
Benzene derivatives are known to undergo nucleophilic reactions . The chloromethyl group attached to the benzene ring could potentially undergo nucleophilic substitution reactions, leading to changes in the target molecule .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical reactions, including nucleophilic substitution . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
The compound’s potential to undergo nucleophilic substitution reactions could lead to changes in the structure and function of target molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 4-(chloromethyl)-N-cyclopentylbenzamide. For instance, the rate of nucleophilic substitution reactions could be influenced by the temperature and the pH of the environment .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(chloromethyl)-N-cyclopentylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-9-10-5-7-11(8-6-10)13(16)15-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZQPMLXHYWPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-N-cyclopentylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1419936.png)
![4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1419937.png)





![1-[1-(3-Chlorophenyl)imidazol-2-yl]piperazine](/img/structure/B1419943.png)
![3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B1419944.png)


![N-Methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)-phenyl]-3-piperidinecarboxamide](/img/structure/B1419951.png)

